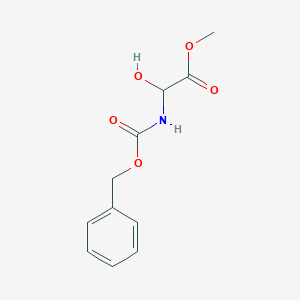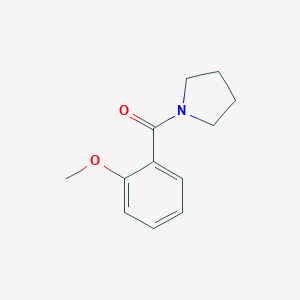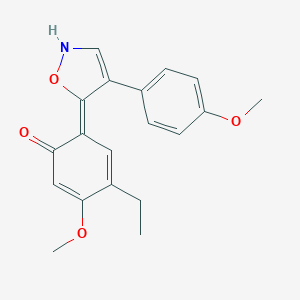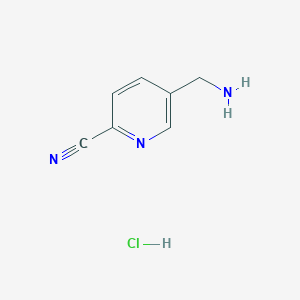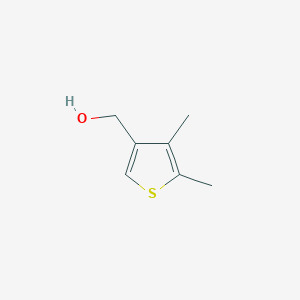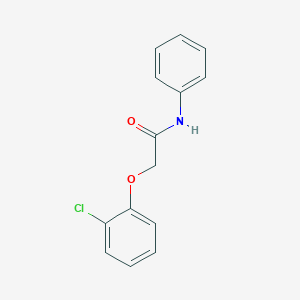
2-(2-chlorophenoxy)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenoxy)-N-phenylacetamide, commonly known as fenoxycarb, is a synthetic insecticide that belongs to the carbamate family. It is widely used in agriculture to control pests such as aphids, whiteflies, and spider mites. Fenoxycarb has also been used in veterinary medicine to control fleas and ticks in pets.
Mecanismo De Acción
Fenoxycarb works by inhibiting the activity of an enzyme called chitin synthase. Chitin is a structural component of the exoskeleton of insects and is essential for their survival. By inhibiting chitin synthesis, fenoxycarb disrupts the growth and development of insects, eventually leading to their death.
Efectos Bioquímicos Y Fisiológicos
Fenoxycarb has been shown to have low toxicity to mammals and birds. It is rapidly metabolized and excreted from the body, reducing the risk of accumulation. However, fenoxycarb has been found to be toxic to aquatic organisms, particularly crustaceans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Fenoxycarb has several advantages for use in lab experiments. It is relatively inexpensive, easy to synthesize, and has a long shelf life. However, fenoxycarb has some limitations, including its toxicity to aquatic organisms and its potential impact on non-target insects.
Direcciones Futuras
There are several areas of future research for fenoxycarb. One area is the development of new formulations that reduce its impact on non-target organisms. Another area is the study of fenoxycarb's potential as a growth regulator in plants. Finally, there is a need for more research on the potential long-term effects of fenoxycarb on the environment and human health.
Conclusion:
2-(2-chlorophenoxy)-N-phenylacetamide, or fenoxycarb, is a synthetic insecticide that has been widely used in agriculture and veterinary medicine. It works by inhibiting the activity of chitin synthase, leading to the disruption of insect growth and development. Fenoxycarb has several advantages for use in lab experiments, but also has some limitations, including its toxicity to aquatic organisms. Future research should focus on developing new formulations and studying fenoxycarb's potential as a growth regulator in plants.
Métodos De Síntesis
Fenoxycarb is synthesized by reacting 2-chlorophenol with phenylacetic acid in the presence of a catalyst. The resulting product is then treated with phosgene and a base to form the carbamate ester. The ester is then hydrolyzed to form fenoxycarb.
Aplicaciones Científicas De Investigación
Fenoxycarb has been extensively studied for its insecticidal properties. It has been found to be effective against a wide range of pests, including aphids, whiteflies, and spider mites. Fenoxycarb has also been studied for its potential use in controlling fleas and ticks in pets. In addition, fenoxycarb has been studied for its potential use as a growth regulator in plants.
Propiedades
Número CAS |
70907-01-6 |
|---|---|
Nombre del producto |
2-(2-chlorophenoxy)-N-phenylacetamide |
Fórmula molecular |
C14H12ClNO2 |
Peso molecular |
261.7 g/mol |
Nombre IUPAC |
2-(2-chlorophenoxy)-N-phenylacetamide |
InChI |
InChI=1S/C14H12ClNO2/c15-12-8-4-5-9-13(12)18-10-14(17)16-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17) |
Clave InChI |
QSYOXYOIQFKCHQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2Cl |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2Cl |
Pictogramas |
Irritant; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



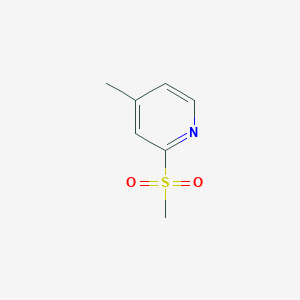
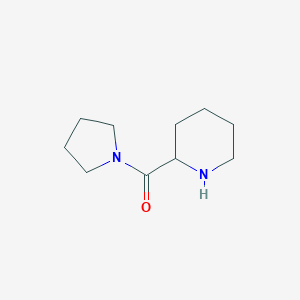
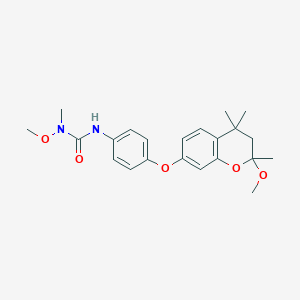
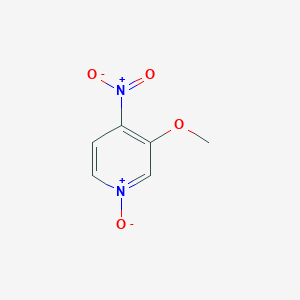
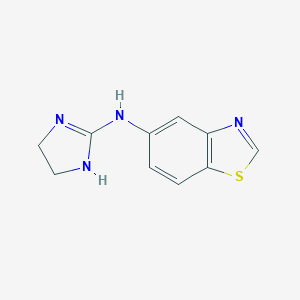
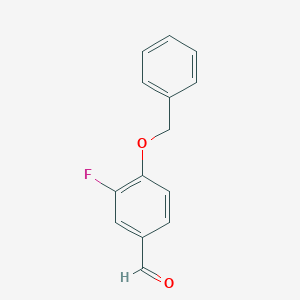
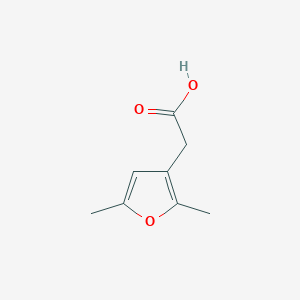
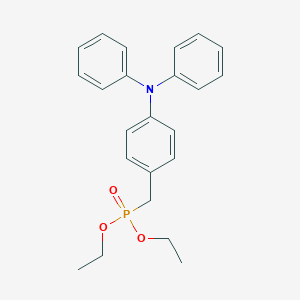
![N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]acetamide](/img/structure/B182319.png)
